

Antimycin A: A Technical Guide to its Discovery, Origin, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antimycin A**

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This in-depth technical guide provides a comprehensive overview of **Antimycin A**, a potent secondary metabolite produced by *Streptomyces* species. This document details its discovery, biosynthesis, and mechanism of action, with a focus on providing practical information for research and development.

Discovery and Origin

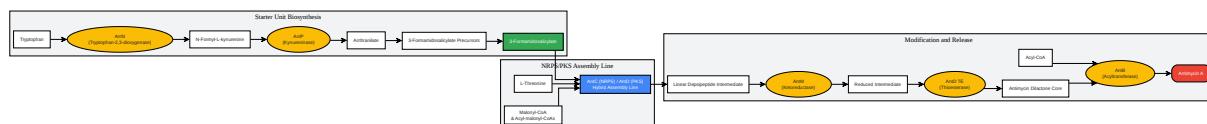
Antimycin A was first discovered in 1945 as a potent antifungal agent. It is a member of a large family of depsipeptide natural products primarily produced by filamentous bacteria of the genus *Streptomyces*. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. Various *Streptomyces* species have been identified as producers of **Antimycin A**, including *Streptomyces albus*, *Streptomyces olivaceiscleroticus*, and members of the *Streptomyces albidoflavus* group.

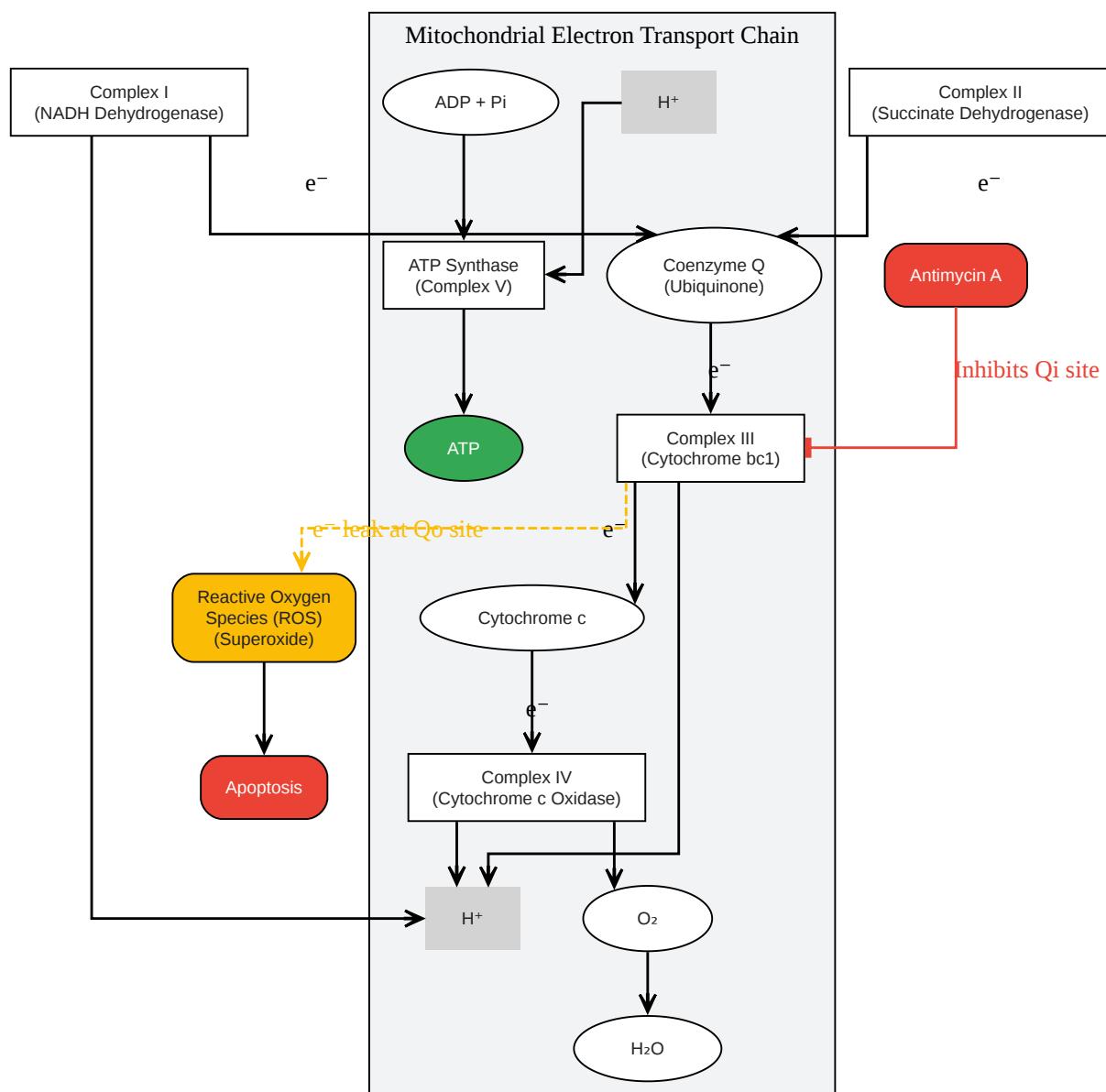
Biosynthesis of Antimycin A

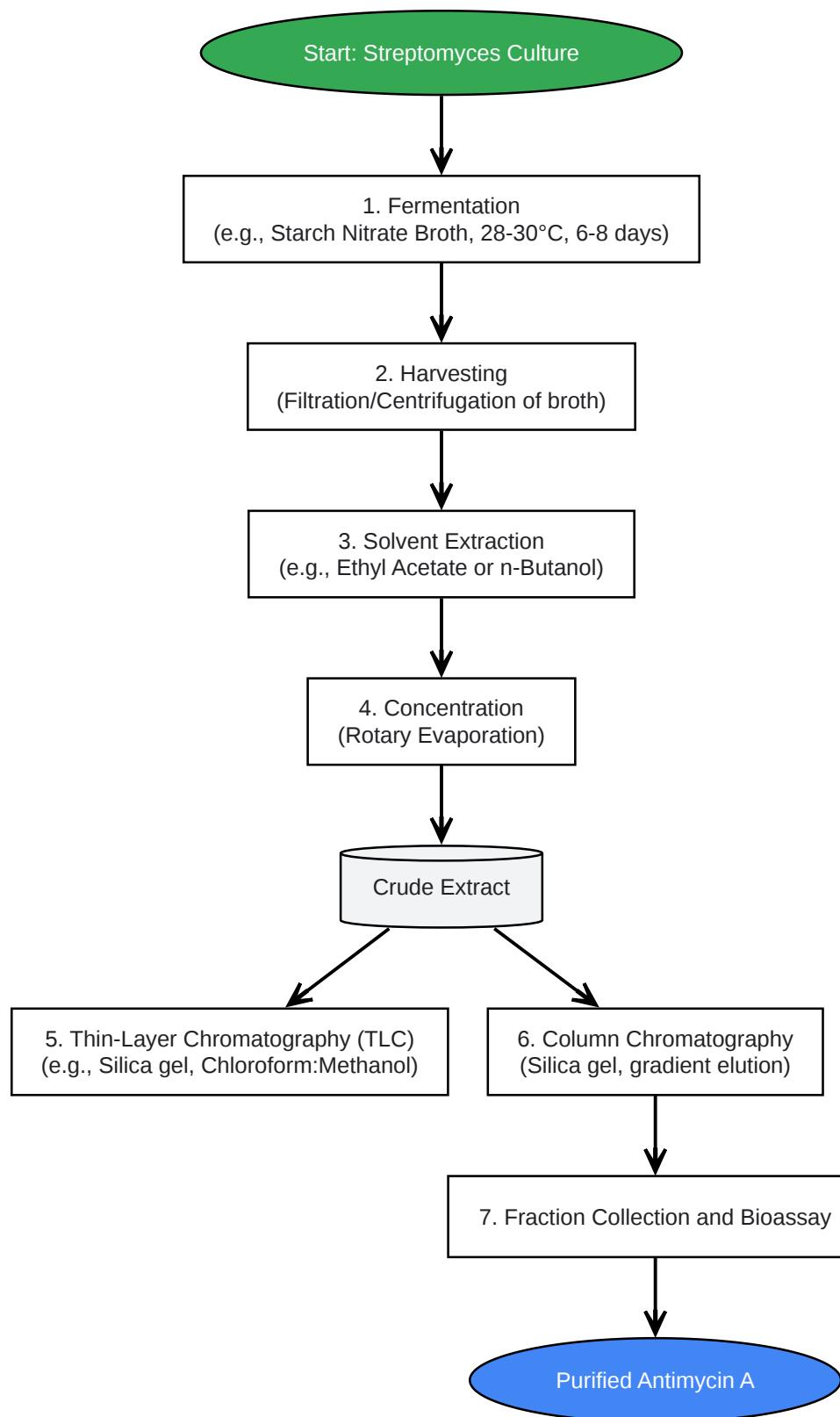
The biosynthesis of **Antimycin A** is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The biosynthetic gene cluster, denoted as "ant", is composed of a series of genes encoding the necessary enzymes for its production. The core structure of **Antimycin A** is a nine-membered dilactone ring attached to a 3-formamidosalicylate moiety.

The key steps in the biosynthesis are outlined below:

- Starter Unit Formation: The biosynthesis is initiated with the formation of the 3-formamidosalicylate starter unit from the amino acid tryptophan. This involves the enzymatic activity of proteins such as AntN, a tryptophan-2,3-dioxygenase.
- NRPS and PKS Assembly: The core structure is assembled by a multi-enzyme complex involving both NRPS and PKS modules. The NRPS component is responsible for the incorporation of amino acid building blocks, while the PKS component adds polyketide units.
- Cyclization and Tailoring: The linear precursor undergoes intramolecular cyclization to form the characteristic nine-membered dilactone ring. Subsequent tailoring steps, including acylation by enzymes like AntB, contribute to the diversity of the **Antimycin A** congeners.





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Phone: (601) 213-4426
Email: info@benchchem.com